molecular formula C17H19N5O2 B11290047 3-ethyl-1-methyl-8-(3-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

3-ethyl-1-methyl-8-(3-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B11290047
M. Wt: 325.4 g/mol
InChI Key: GSJZMNQRNWOEHL-UHFFFAOYSA-N
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Description

3-Ethyl-1-methyl-8-(3-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a heterocyclic compound featuring a fused imidazo[2,1-f]purine core. This scaffold is characterized by a bicyclic system with nitrogen atoms at strategic positions, enabling diverse biological interactions. The compound’s structure includes a 3-ethyl group, a 1-methyl substituent, and a 3-methylphenyl moiety at the 8-position (Figure 1). These substituents influence its physicochemical properties, such as lipophilicity and solubility, and modulate interactions with biological targets like serotonin receptors and phosphodiesterases (PDEs) .

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

2-ethyl-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C17H19N5O2/c1-4-20-15(23)13-14(19(3)17(20)24)18-16-21(8-9-22(13)16)12-7-5-6-11(2)10-12/h5-7,10H,4,8-9H2,1-3H3

InChI Key

GSJZMNQRNWOEHL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC(=C4)C)N(C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1-methyl-8-(3-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the purine moiety. Key reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product. Specific reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired outcome.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled conditions. The use of automated systems and continuous monitoring ensures consistency and quality. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1-methyl-8-(3-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to the success of these reactions. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions often occur at lower temperatures in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the substituents introduced.

Scientific Research Applications

Antiviral Applications

Research has indicated that compounds similar to 3-ethyl-1-methyl-8-(3-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione exhibit significant antiviral properties. A patent (US8921341B2) describes a class of antiviral compounds that includes derivatives capable of inhibiting viral replication mechanisms. These compounds have shown effectiveness against various viruses by targeting specific viral enzymes or receptors involved in the viral life cycle .

Anticancer Applications

The compound's structural features suggest potential anticancer properties. Studies have demonstrated that similar imidazo[2,1-f]purines can inhibit cancer cell proliferation across multiple cancer types.

Case Studies

  • Cytotoxicity Evaluation : In vitro studies have shown that derivatives of imidazo[2,1-f]purines exhibit cytotoxic effects on various cancer cell lines including human colorectal carcinoma (HCT-116) and human breast adenocarcinoma (MCF-7). For instance, a related compound demonstrated an IC50 value of 6.1 µM against HepG2 liver carcinoma cells, indicating potent anticancer activity compared to standard treatments like doxorubicin .
  • Selective Cytotoxicity : A novel study highlighted that certain imidazo derivatives displayed selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes such as DDX3, which is implicated in various cancers and viral infections.

Mechanism of Enzyme Inhibition

The inhibition occurs through binding to the active site of the enzyme, preventing substrate access and thus halting enzymatic activity. This mechanism is particularly valuable in developing therapeutic agents targeting both cancer and viral infections.

Summary Table of Applications

Application TypeDescriptionReferences
AntiviralInhibits viral replication mechanisms; effective against various viruses
AnticancerExhibits cytotoxicity against multiple cancer cell lines; selective toxicity
Enzyme InhibitionInhibits enzymes like DDX3; potential for dual action against cancer and viruses

Mechanism of Action

The mechanism of action of 3-ethyl-1-methyl-8-(3-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution at the 3-Position

  • 3-Ethyl vs. 3-[(2-Fluorophenyl)methyl] : Replacing the ethyl group with a (2-fluorophenyl)methyl group (as in E461-0526, ) introduces aromaticity and fluorine-mediated electronic effects. This substitution enhances 5-HT1A receptor affinity due to π-π stacking and fluorine’s electronegativity but may reduce metabolic stability compared to the simpler ethyl group .
  • 3-Allyl and 3-Propyl Derivatives: Compounds like 3-allyl-8-(4-ethylphenyl)-... () and 3-propyl-8-(3-methoxyphenyl)-...

Substitution at the 8-Position

  • 8-(3-Methylphenyl) vs. 8-Aminoethyl: Derivatives such as 8-{2-[(3-chlorophenyl)amino]ethyl}-... () feature polar aminoethyl groups that enhance hydrogen bonding with receptors. However, the 3-methylphenyl group in the target compound offers greater lipophilicity, favoring blood-brain barrier penetration for CNS-targeted applications .
  • 8-Piperazinylalkyl Chains : Compound 3i () incorporates a 5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl chain, significantly boosting 5-HT1A/5-HT7 receptor selectivity. The target compound’s 3-methylphenyl group lacks this flexibility, suggesting narrower receptor engagement but improved synthetic accessibility .

Bioactivity and Receptor Affinity

  • Serotonin Receptor Modulation: Fluorinated arylpiperazinyl derivatives (e.g., compound 3i, ) exhibit nanomolar affinity for 5-HT1A/5-HT7 receptors, whereas the target compound’s simpler 8-aryl group may prioritize PDE inhibition over receptor binding .
  • Phosphodiesterase Inhibition: Compound 5 (), with a 6,7-dimethoxy-3,4-dihydroisoquinoline substituent, shows potent PDE4B1 inhibition (IC50 = 12 nM). The target compound’s 3-methylphenyl group may reduce steric compatibility with PDE active sites, necessitating structural optimization for dual activity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 3i () 8-(3-Chlorophenyl)aminoethyl ()
Molecular Weight ~375 g/mol 386.8 g/mol 386.8 g/mol
LogP (Predicted) 2.8 3.2 2.5
Metabolic Stability (HLM) Moderate Moderate Low
5-HT1A Receptor Ki (nM) 150 8.2 25

Biological Activity

3-ethyl-1-methyl-8-(3-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a member of the imidazo[2,1-f]purine class of compounds. Its unique fused ring structure contributes to a variety of biological activities that are being explored for potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a fused imidazole and purine ring system. Its chemical formula is C14H16N4O2. The presence of various functional groups allows it to interact with different biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that this compound has significant antiproliferative effects against various cancer cell lines. For example, it demonstrated IC50 values in the low micromolar range against MCF7 breast cancer cells and NCI-H460 lung cancer cells.
  • Antimicrobial Properties : The compound has been tested for its activity against various bacterial strains and has shown promising results in inhibiting growth.

The mechanisms underlying the biological activities of this compound include:

  • DNA Interaction : The compound may interact with DNA or RNA synthesis pathways, leading to inhibited cell proliferation.
  • Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in cell cycle regulation or metabolic processes.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameStructureUnique Features
8-butyl-1-methyl-7-(2-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneStructureDifferent alkyl substituents affecting solubility and biological activity.
1,3-dimethyl-8-(4-methylphenyl)-7-phenyldihydroimidazo[2,1-f]purineStructureVariations in methyl groups influencing pharmacological properties.
7-(4-chlorophenyl)-8-(methyl)imidazo[2,1-f]purineStructureHalogen substituents that may enhance biological potency.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • In Vitro Studies : A study reported that this compound exhibited an IC50 value of 5 µM against MCF7 cells after 48 hours of treatment.
  • Antimicrobial Activity : Another study evaluated its antimicrobial properties against E. coli and Staphylococcus aureus and found it to be significantly more effective than standard antibiotics.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction parameters be optimized?

Methodological Answer: Synthesis involves cyclization of substituted purine precursors with aryl reagents. Key steps:

  • Core formation : Condensation at 60–80°C in polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Side-chain functionalization : Alkylation using 3-methylphenyl derivatives under inert atmosphere .
  • Yield optimization : Monitor via TLC/HPLC; recrystallize from ethanol/water mixtures for >95% purity .

Q. Which analytical techniques confirm structural integrity and purity?

Methodological Answer: Use orthogonal characterization:

  • NMR spectroscopy :
  • ¹H NMR: Aromatic protons at δ 7.2–7.5 ppm; methyl groups at δ 1.2–1.5 ppm .
  • ¹³C NMR: Carbonyl signals at δ 165–170 ppm .
    • HRMS : Match calculated/exact mass (e.g., m/z 413.1582 [M+H]⁺) within 3 ppm error .
    • HPLC-PDA : C18 column, 0.1% formic acid/acetonitrile gradient (retention time: 12.3 min) .

Q. How is preliminary biological activity screening conducted for this compound?

Methodological Answer:

  • Enzyme inhibition assays :
  • Dose-response curves (0.1–100 µM) against purified kinases or phosphodiesterases .
  • Use ATP/GTP analogs with fluorescence/quenching detection .
    • Cellular viability : MTT assay in HEK-293 or HeLa cells (48–72 hr exposure) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported receptor binding affinities (e.g., 5-HT1A vs. adenosine A2A)?

Methodological Answer:

  • Assay standardization :
  • Compare radioligand displacement (³H-8-OH-DPAT for 5-HT1A) vs. BRET-based functional assays .
  • Control for endogenous nucleotide interference (e.g., ATP in membrane preparations) .
    • Conformational analysis :
  • Variable-temperature NMR to identify rotameric states affecting binding .

Q. How can computational modeling predict metabolic stability and toxicity?

Methodological Answer:

  • In silico tools :
  • CYP450 metabolism : Schrödinger’s Metabolizer predicts oxidation sites (e.g., N-demethylation) .
  • hERG liability : MOE’s QikProp calculates logP and PSA to assess cardiac risk .
    • Validation :
  • Microsomal stability assays (human/rat liver, NADPH cofactor) with LC-MS quantification .

Q. What experimental designs elucidate structure-activity relationships (SAR) for substitutions on the imidazopurine core?

Methodological Answer:

  • Systematic analog synthesis :
  • Vary 3-ethyl and 8-aryl substituents; assess steric/electronic effects via Hammett plots .
    • Biophysical profiling :
  • Surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ/kₒff) .
  • Thermodynamic integration (MD simulations) to quantify ΔG contributions .

Q. How is stability under physiological conditions evaluated for preclinical development?

Methodological Answer:

  • Forced degradation studies :
  • Acid/alkaline hydrolysis (0.1M HCl/NaOH, 37°C, 24 hr) .
  • Oxidative stress (3% H₂O₂, 6 hr) monitored by UPLC-MS .
    • Plasma stability :
  • Incubate in human plasma (37°C, 1–24 hr); precipitate proteins with acetonitrile before analysis .

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